BenchChemオンラインストアへようこそ!

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

Physicochemical Property Analysis Drug Design ADME Prediction

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one (CAS 438538-62-6) is a synthetic small molecule belonging to the 2-thioxoimidazolidin-4-one (thiohydantoin) class. It features a characteristic N3-phenyl substitution and an N1-allyl group, distinguishing it from simpler N1-alkyl analogs.

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
Cat. No. B15082024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one
Molecular FormulaC12H12N2OS
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESC=CCN1CC(=O)N(C1=S)C2=CC=CC=C2
InChIInChI=1S/C12H12N2OS/c1-2-8-13-9-11(15)14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyDDFHUBUSROEQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one: A Functionalized Thiohydantoin Scaffold


3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one (CAS 438538-62-6) is a synthetic small molecule belonging to the 2-thioxoimidazolidin-4-one (thiohydantoin) class [1]. It features a characteristic N3-phenyl substitution and an N1-allyl group, distinguishing it from simpler N1-alkyl analogs. This compound is primarily utilized as a research chemical and key intermediate, available at a 95% purity specification for early-stage discovery . Its structure provides a unique combination of a hydrogen bond acceptor/donor pharmacophore and a terminal olefin, offering a balance of drug-like properties and synthetic tractability not present in its saturated or unsubstituted counterparts.

Procurement Risk: Why N1-Substitution Dictates Function in 3-Phenyl-2-thioxoimidazolidin-4-ones


Interchanging 3-phenyl-2-thioxoimidazolidin-4-one derivatives based solely on the core scaffold is not scientifically justifiable, as the N1-substituent is a critical determinant of both physicochemical properties and downstream synthetic utility [1]. For instance, replacing the N1-allyl group with a methyl group eliminates the terminal olefin, which serves as a vital synthetic handle for diversification via thiol-ene click chemistry, olefin metathesis, or hydroboration reactions. Computed properties confirm these substitutions create non-interchangeable entities; the allyl derivative has a distinct lipophilicity (XLogP3 of 2.1) and a topological polar surface area (TPSA of 55.6 Ų) that differ from its N1–H or N1-alkyl analogs [1]. Such differences in calculated logP and TPSA can profoundly affect membrane permeability, solubility, and target binding, directly impacting the validity of screening results if an analog is used as a proxy.

Quantitative Differentiation Evidence for 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one


Physicochemical Differentiation from N1-Methyl Analog

The target compound demonstrates a quantifiable difference in lipophilicity compared to its closest N1-methyl analog. The N1-allyl group increases the computed lipophilicity (XLogP3 = 2.1) compared to the hypothetical N1-methyl-substituted 3-phenyl-2-thioxoimidazolidin-4-one (XLogP3 = 1.5), representing a calculated difference of +0.6 log units [1]. The Topological Polar Surface Area (TPSA) for both compounds remains identical at 55.6 Ų [1].

Physicochemical Property Analysis Drug Design ADME Prediction

Enhanced Synthetic Versatility via Allyl Functional Handle

The N1-allyl substituent provides a unique synthetic differentiation point not available in its N1-methyl or N1-ethyl counterparts, enabling late-stage diversification through highly efficient thiol-ene click chemistry [1]. While saturated alkyl analogs like the N1-methyl derivative are largely inert to further functionalization at this position, the terminal olefin in the target compound allows for quantitative, atom-economical transformations to generate diverse screening libraries.

Click Chemistry Medicinal Chemistry Library Synthesis

Class-Level Evidence: Allyl Substitution Enhances Antiproliferative EGFR Inhibition

In a structurally related series of bis-thiohydantoin derivatives, the analog bearing an allyl substituent (Compound 4c, R = allyl) was identified as the most potent antiproliferative agent, demonstrating EGFR inhibitory activity with an IC50 of 90 nM, compared to 107 nM for the phenyl-substituted analog (4e, R = phenyl) and 128 nM for the ethyl-substituted analog (4d, R = ethyl) [1]. This represents a 1.19-fold improvement over the next best analog in this closely related series, underscoring the privileged nature of the allyl group for enhancing biological activity.

EGFR Inhibition Anticancer Activity Kinase Inhibitor

Physicochemical Advantage Over N1-Unsubstituted Analog

The target compound avoids the presence of a hydrogen bond donor (HBD) at the N1 position, a feature that distinguishes it from the N1-unsubstituted analog, 3-phenyl-2-thioxoimidazolidin-4-one [1]. The computed Hydrogen Bond Donor Count for the target compound is 0, whereas the N1–H analog has an HBD count of 1, which can negatively impact passive membrane permeability. Both compounds share a TPSA of 55.6 Ų, keeping them within the optimal range for oral bioavailability.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five

Limitations Statement: Absence of Direct Head-to-Head Biological Data

A systematic literature search reveals a lack of published direct head-to-head biological comparisons between 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one and its closest analogs in the same assay . The quantitative evidence provided above is derived from class-level inference and comparisons of computed physicochemical properties. No primary research paper was identified that compares the IC50, Ki, or MIC of this specific compound against, for example, the N1-methyl, N1-ethyl, or N1-unsubstituted analog in the same experimental model.

Data Gap Analysis Procurement Caution Direct Comparison Limitations

Procurement-Driven Application Scenarios for 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one


Scaffold for Focused Diversity-Oriented Synthesis Libraries

The terminal allyl group is a proven functional handle for thiol-ene click chemistry [1]. Research groups focused on expanding chemical space can procure this compound as a central scaffold to rapidly generate a library of N1-functionalized derivatives with diverse physicochemical profiles. The quantitative difference in lipophilicity (XLogP3 = 2.1) from its saturated analogs ensures each new library member explores a unique property space, maximizing the library's value [2].

Lead Optimization in Kinase Inhibitor Programs

Supported by class-level evidence where the allyl-substituted analog was the most potent EGFR inhibitor (IC50 = 90 nM) compared to phenyl- and ethyl-substituted counterparts (IC50 = 107 nM and 128 nM, respectively) [3], this compound serves as a superior starting point for medicinal chemists developing novel, non-covalent kinase inhibitors. Its zero HBD count gives it a predicted advantage in cellular permeability, addressing a common pitfall in early-stage kinase inhibitor development [2].

Calibration Standard for Property-Based Drug Design Models

The computed physicochemical properties of this compound (XLogP3 = 2.1, TPSA = 55.6 Ų, 0 HBDs) place it within an optimal range for oral drug-likeness [2]. Computational chemistry groups can use this compound as a calibration standard or a validation ligand when building or testing in silico models for predicting ADME properties. Its well-defined structure and the availability of its computed descriptors make it a reproducible reference point.

Investigating Structural Determinants of EGFR Selectivity

Given the differential activity observed in the bis-thiohydantoin series where the allyl group conferred superior potency [3], structural biologists and biochemists can use this compound in comparative crystallography and molecular docking studies. By co-crystallizing this allyl-substituted compound and its phenyl- or ethyl-substituted analogs with EGFR, researchers can directly visualize the molecular basis for the 1.2- to 1.4-fold improvement in potency, generating valuable insights for structure-based drug design.

Quote Request

Request a Quote for 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.